
Hidrosmin
Vue d'ensemble
Description
Hidrosmin is a synthetic flavonoid derived from diosmin, a naturally occurring flavone glycoside. It is primarily recognized for its venotonic and vasoprotective properties, making it a therapeutic agent for chronic venous insufficiency (CVI). Clinically, this compound alleviates symptoms such as edema, leg heaviness, and pain, with a well-established safety profile and high biocompatibility . Its mechanism involves dual inhibition of NADPH oxidase isoforms (NOX1 and NOX4), modulation of NF-κB and STAT3 signaling, and stimulation of endothelial nitric oxide synthase (eNOS) activity .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'hidrosmine, l'ingrédient actif de Venosmil, est synthétisée par une série de réactions chimiques impliquant des précurseurs flavonoïdes. La synthèse implique généralement l'hydroxylation de composés flavonoïdes pour produire de l'hidrosmine. Les conditions de réaction comprennent l'utilisation de catalyseurs spécifiques et des réglages contrôlés de température et de pression pour garantir les transformations chimiques souhaitées .
Méthodes de production industrielle : Dans les milieux industriels, la production d'hidrosmine implique des processus de synthèse chimique à grande échelle. Ces processus sont optimisés pour un rendement et une pureté élevés. Les matières premières sont soumises à des contrôles de qualité rigoureux et la synthèse est réalisée dans des réacteurs conçus pour gérer de grands volumes. Le produit final est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir l'hidrosmine sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L'hidrosmine subit diverses réactions chimiques, notamment :
Oxydation : L'hidrosmine peut être oxydée pour former différents dérivés, qui peuvent avoir des propriétés pharmacologiques variables.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l'hidrosmine, modifiant potentiellement son activité.
Réactifs et conditions courantes :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Catalyseurs : Palladium sur charbon, oxyde de platine.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'hidrosmine, qui peuvent avoir différents effets pharmacologiques. Ces dérivés sont étudiés pour leurs applications thérapeutiques potentielles .
4. Applications de la recherche scientifique
Venosmil a une large gamme d'applications de recherche scientifique, notamment :
Chimie : L'hidrosmine est étudiée pour ses propriétés chimiques et son potentiel en tant que précurseur pour la synthèse d'autres bioflavonoïdes.
Biologie : La recherche se concentre sur les effets biologiques de l'hidrosmine, notamment son impact sur les processus cellulaires et son potentiel en tant qu'antioxydant.
Médecine : Venosmil est utilisé dans des études cliniques pour évaluer son efficacité dans le traitement de l'insuffisance veineuse chronique et d'autres troubles vasculaires. Il est également étudié pour ses avantages potentiels dans la réduction de l'inflammation et l'amélioration du flux sanguin.
Industrie : L'hidrosmine est utilisée dans la formulation de produits pharmaceutiques destinés à traiter les affections vasculaires.
5. Mécanisme d'action
Le mécanisme d'action exact de l'hidrosmine n'est pas entièrement compris, mais il est estimé qu'il implique plusieurs processus clés :
Réduction de la perméabilité capillaire : L'hidrosmine réduit la perméabilité des capillaires, empêchant les fuites de fluide et réduisant l'œdème.
Augmentation de la déformabilité des globules rouges : L'hidrosmine améliore la flexibilité des globules rouges, améliorant le flux sanguin.
Contraction des muscles lisses dans les parois des veines : L'hidrosmine induit une contraction graduelle et soutenue des muscles lisses dans les parois des veines, améliorant le tonus veineux.
Amélioration du flux lymphatique : L'hidrosmine dilate les vaisseaux lymphatiques et augmente le flux lymphatique, aidant à réduire le gonflement
Composés similaires :
Diosmine : Un autre bioflavonoïde utilisé pour le traitement de l'insuffisance veineuse. Il a des propriétés pharmacologiques similaires mais peut différer en termes de puissance et de durée d'action.
Hespéridine : Un flavonoïde aux propriétés antioxydantes et anti-inflammatoires, utilisé en combinaison avec d'autres composés pour la santé vasculaire.
Unicité de Venosmil : Venosmil est unique en raison de sa formulation spécifique et de la présence d'hidrosmine, qui s'est avérée avoir des effets pharmacologiques distincts. Sa capacité à améliorer le tonus veineux, à réduire la perméabilité capillaire et à améliorer le flux lymphatique en fait une option thérapeutique précieuse pour l'insuffisance veineuse chronique .
Applications De Recherche Scientifique
Chronic Venous Insufficiency (CVI)
Clinical Efficacy
Hidrosmin is primarily indicated for the treatment of CVI. A double-blind, placebo-controlled trial demonstrated that this compound significantly alleviated symptoms such as pain and heaviness in the legs, with a notable reduction in swelling by approximately 10% compared to placebo . Another study compared this compound to diosmin, revealing superior therapeutic efficacy in managing CVI symptoms with a lower dosage of this compound .
Table 1: Summary of Clinical Trials on this compound for CVI
Nephroprotective Effects
Diabetic Nephropathy
Recent studies have highlighted this compound's potential in treating diabetic nephropathy (DN). In a model using streptozotocin-induced diabetic mice, this compound administration led to a significant reduction in albuminuria and ameliorated renal damage by decreasing inflammatory markers and oxidative stress . The compound improved redox balance by enhancing antioxidant gene expression while downregulating pro-inflammatory cytokines .
Table 2: Effects of this compound on Diabetic Nephropathy
Parameter | Control Group | This compound Group | Percentage Change |
---|---|---|---|
Albumin-to-creatinine ratio | High | Low | -47% |
Inflammatory cytokines (e.g., IL-1β) | Elevated | Reduced | Significant |
Renal histopathological damage | Severe | Mild | Marked improvement |
Cardiovascular Applications
Endothelial Dysfunction
this compound has shown promise in improving endothelial function, particularly in diabetic models. Research indicates that it enhances endothelial nitric oxide synthase (eNOS) activity, promoting vasodilation and reducing vascular inflammation . In type 2 diabetic mice, this compound treatment significantly improved vascular function without altering structural properties .
Mécanisme D'action
The exact mechanism of action of Hidrosmin is not fully understood, but it is believed to involve several key processes:
Reduction of Capillary Permeability: this compound reduces the permeability of capillaries, preventing fluid leakage and reducing edema.
Increase in Red Blood Cell Deformability: this compound enhances the flexibility of red blood cells, improving blood flow.
Contraction of Smooth Muscle in Vein Walls: this compound induces gradual and sustained contraction of smooth muscle in the vein walls, improving venous tone.
Improvement of Lymphatic Flow: this compound dilates lymphatic vessels and increases lymphatic flow, aiding in the reduction of swelling
Comparaison Avec Des Composés Similaires
Comparison with Similar Flavonoid Compounds
Diosmin
Pharmacological Effects :
- Structural Relationship: Diosmin is the parent compound of Hidrosmin. Both exhibit venotonic effects, but this compound demonstrates superior antiedematous activity in some clinical scenarios .
- Mechanisms: Diosmin primarily reduces capillary permeability and improves lymphatic drainage. In contrast, this compound uniquely inhibits NOX1/4, suppresses NF-κB/STAT3, and enhances eNOS-derived nitric oxide (NO) production, offering broader antioxidative and anti-inflammatory benefits .
- Clinical Efficacy : A Cochrane meta-analysis found both effective for CVI, but this compound showed greater symptom reduction (e.g., 10% edema reduction vs. placebo) in a double-blind trial .
Table 1: this compound vs. Diosmin
Quercetin
Pharmacological Effects :
- Oxidative Stress: Both compounds reduce oxidative damage, but this compound’s dual NOX1/4 inhibition contrasts with quercetin’s reliance on NRF2 activation .
- Cellular Senescence : this compound downregulates p16INK4a and p53 pathways in diabetic kidneys, mirroring quercetin’s effects but with enhanced specificity due to synthetic optimization .
- Bioavailability: Quercetin, a natural flavonoid, has variable absorption, whereas this compound’s synthetic structure may improve pharmacokinetic consistency .
Micronized Purified Flavonoid Fraction (MPFF; Daflon®)
Pharmacological Effects :
- Composition : MPFF contains diosmin and hesperidin. This compound, as a single entity, allows precise mechanistic targeting .
Rutosides (Rutin)
Pharmacological Effects :
- Antioxidant Capacity: Rutin’s effects are mediated via free radical scavenging, while this compound directly suppresses ROS-generating enzymes (NOX1/4) .
- Vascular Outcomes : this compound improves endothelial dysfunction in diabetic models, whereas rutosides lack robust evidence in metabolic complications .
Mechanistic and Clinical Advantages of this compound
- Dual NOX1/4 Inhibition: Unlike natural flavonoids (e.g., cardamonin, naringin), this compound simultaneously targets NOX1 and NOX4, akin to the synthetic inhibitor GKT137831, enhancing its antioxidative efficacy .
- Renoprotection: this compound uniquely mitigates diabetic nephropathy by reducing glomerular ROS, inflammation (via NF-κB/STAT3), and senescence markers (p16INK4a) .
Table 2: Key Preclinical Outcomes of this compound
Model | Outcome | Reference |
---|---|---|
Diabetic Nephropathy | ↓ UACR, ↓ ROS, ↓ p16INK4a | |
Atherosclerosis | ↓ Plaque area (38%), ↑ Collagen | |
Endothelial Dysfunction | ↑ eNOS activity, ↓ 8-OHdG |
Activité Biologique
Hidrosmin, a synthetic flavonoid derived from diosmin, has garnered attention for its potential therapeutic effects, particularly in the context of diabetic complications and vascular health. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its nephroprotective and vasculoprotective properties as demonstrated in various studies.
Recent studies have highlighted this compound's protective effects against diabetic nephropathy (DN). In a study involving diabetic mice, this compound treatment resulted in significant reductions in albuminuria and renal pathological damage. The compound was shown to lower the expression of inflammatory cytokines and chemokines, reduce macrophage and T cell infiltration, and improve redox balance by modulating prooxidant and antioxidant gene expressions .
Key Findings:
- Reduction of Inflammatory Markers : this compound decreased the expression of CC chemokines (CCL2 and CCL5) and proinflammatory cytokines (IL-1β and TNFα) in renal cells exposed to high glucose levels.
- Oxidative Stress Modulation : The compound enhanced the expression of antioxidant enzymes such as Superoxide dismutase-1 (SOD1) and Catalase (CAT), while inhibiting NADPH oxidase isoforms (NOX1 and NOX4) in renal cells .
Case Study: Diabetic Mouse Model
In a controlled experiment, streptozotocin (STZ)-induced diabetic mice were treated with this compound. The results indicated:
- Improved Renal Function : Marked improvement in kidney function was observed, with significant reductions in total cholesterol and LDL-cholesterol levels compared to control groups.
- Histological Analysis : Renal tissues showed less inflammation and oxidative damage post-treatment .
Data Table: Nephroprotective Effects of this compound
Parameter | Control Group | This compound Group | Significance Level |
---|---|---|---|
Albumin-to-Creatinine Ratio | 88 ± 15% | 47 ± 11% | p < 0.01 |
Macrophage Infiltration | High | Low | p < 0.05 |
SOD1 Expression | Low | High | p < 0.01 |
Impact on Endothelial Dysfunction
This compound has also been studied for its effects on endothelial function, particularly in models of diabetes. In experiments with leptin-receptor-deficient mice, treatment with this compound improved vascular function without altering structural properties of blood vessels. The compound was found to stimulate endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide production .
Key Findings:
- Vasodilation : this compound induced vascular relaxation that was dependent on nitric oxide pathways.
- Reduction in Atherosclerotic Plaque : In STZ-induced type 1 diabetic mice, this compound significantly reduced plaque size and lipid content while enhancing plaque stability markers .
Data Table: Effects on Vascular Health
Parameter | Control Group | This compound Group | Significance Level |
---|---|---|---|
Atherosclerotic Plaque Size | 250 µm² | 150 µm² | p < 0.01 |
Nitric Oxide Production (NO) | Low | High | p < 0.01 |
Inflammatory Marker Levels (IL-6) | Elevated | Decreased | p < 0.05 |
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate Hidrosmin's antioxidant and anti-inflammatory mechanisms?
Methodological Answer: Preclinical studies often employ rodent models (e.g., bleomycin-induced lung injury in rats) to assess this compound’s effects on oxidative stress markers (e.g., TGF-β, TNF-α, GSH) and pathways like NRF2/NF-κB . In vitro models using cell lines (e.g., endothelial cells) can isolate mechanisms, such as NADPH oxidase inhibition or antioxidant enzyme upregulation. Ensure protocols include dose-response curves and control groups (e.g., vehicle and positive controls like Vitamin C) to validate specificity .
Q. How should researchers design dose-ranging studies for this compound to establish therapeutic efficacy without toxicity?
Methodological Answer: Start with literature-based doses (e.g., 50–200 mg/kg in rodent studies) and use pharmacokinetic data to estimate human-equivalent doses. Incorporate endpoints like plasma half-life, tissue distribution, and biomarkers (e.g., TAS levels). Include toxicity panels (liver/kidney function tests) and histopathological analysis. Cross-reference findings with existing meta-analyses to identify safe thresholds .
Q. What are the standard assays for quantifying this compound’s antioxidant activity in biological samples?
Methodological Answer: Use spectrophotometric assays (e.g., FRAP for total antioxidant capacity, ELISA for SOD1/CAT activity) or LC-MS/MS for direct quantification. Validate results with parallel measures of oxidative stress markers (e.g., malondialdehyde for lipid peroxidation). Ensure sample preparation follows protocols minimizing artifactual oxidation, such as rapid freezing and anaerobic handling .
Q. How can researchers address variability in this compound’s bioavailability across studies?
Methodological Answer: Standardize administration routes (oral vs. intraperitoneal) and vehicle formulations (e.g., carboxymethylcellulose). Measure plasma concentrations post-administration using HPLC and correlate with pharmacodynamic outcomes. Account for inter-species metabolic differences by comparing hepatic microsome data across models .
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects with other antioxidants (e.g., Vitamin C)?
Methodological Answer: Use factorial ANOVA to evaluate interaction effects. Calculate synergy scores (e.g., Combination Index via CompuSyn) and validate with isobolographic analysis. Include dose-reduction indices to assess clinical relevance. Report confidence intervals and heterogeneity metrics (e.g., I²) if pooling data from multiple trials .
Advanced Research Questions
Q. How can contradictory findings on this compound’s primary mechanism (anti-inflammatory vs. antioxidant) be resolved?
Methodological Answer: Conduct pathway-specific knockout/knockdown models (e.g., NRF2⁻/⁻ mice) to isolate contributions. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment. Apply contradiction analysis frameworks to distinguish principal mechanisms (e.g., principal aspect of a contradiction, where dominant pathways dictate outcomes under specific conditions) .
Q. What strategies optimize this compound’s formulation to enhance stability and tissue penetration in chronic disease models?
Methodological Answer: Develop nanoformulations (e.g., liposomes or PLGA nanoparticles) to improve solubility and bioavailability. Use Franz diffusion cells for ex vivo permeability testing and MALDI imaging for tissue distribution. Validate stability via accelerated aging studies (ICH guidelines) and monitor degradation products with LC-MS .
Q. How should researchers design longitudinal studies to assess this compound’s long-term efficacy in fibrosis models?
Methodological Answer: Implement staggered dosing regimens with periodic biomarker assessments (e.g., monthly TGF-β levels). Include interim analyses to adjust for attrition or adaptive dosing. Use multimodal imaging (e.g., MRI for fibrosis progression) and correlate with histopathology. Address confounding variables (e.g., diet, comorbidities) through stratified randomization .
Q. What methodologies are critical for reconciling discrepancies between preclinical and clinical trial data on this compound?
Methodological Answer: Apply translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge species differences. Conduct meta-analyses of preclinical vs. clinical endpoints (e.g., Cochrane reviews) using PRISMA guidelines. Explore organ-on-chip models to simulate human pathophysiology and validate target engagement .
Q. How can researchers leverage multi-omics approaches to identify novel therapeutic targets of this compound?
Methodological Answer: Integrate proteomics (e.g., TMT labeling), metabolomics (untargeted LC-MS), and epigenomics (ChIP-seq) to map this compound’s off-target effects and signaling networks. Use systems biology tools (e.g., STRING for protein interactions) and machine learning to prioritize candidates. Validate findings with CRISPR-Cas9 screens in relevant cell types .
Q. Data Contradiction and Reproducibility Guidelines
- Handling Inconsistent Results: Follow ’s contradiction framework: identify principal contradictions (e.g., assay sensitivity vs. biological variability) and dominant factors (e.g., batch-to-batch reagent differences). Replicate experiments across independent labs using standardized protocols .
- Reproducibility Checklist: Document all experimental parameters (e.g., buffer compositions, animal strains) in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as outlined in .
Propriétés
IUPAC Name |
5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O16/c1-12-23(34)25(36)27(38)29(43-12)42-11-21-24(35)26(37)28(39)30(46-21)44-14-8-19(41-6-5-31)22-16(33)10-18(45-20(22)9-14)13-3-4-17(40-2)15(32)7-13/h3-4,7-10,12,21,23-32,34-39H,5-6,11H2,1-2H3/t12-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLWVOTXWXNAM-WTNNCJBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OCCO)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151237 | |
Record name | Hidrosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115960-14-0 | |
Record name | 7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-(2-hydroxyethoxy)-2-(3-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115960-14-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hidrosmin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115960140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hidrosmin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13490 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hidrosmin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIDROSMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I5K8199OQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.